
2,5-Difluorobenzyl chloride
Overview
Description
2,5-Difluorobenzyl chloride (C₇H₅ClF₂) is a fluorinated aromatic compound featuring chlorine and fluorine substituents at the benzyl position. Its molecular structure consists of a benzene ring with fluorine atoms at the 2- and 5-positions and a chloromethyl group (-CH₂Cl) at the 1-position. This compound is widely used as a synthetic intermediate in organometallic chemistry, particularly in the preparation of organozinc reagents such as 2,5-difluorobenzyl zinc chloride (CAS 312692-89-0) .
Preparation Methods
2,5-Difluorobenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 2,5-difluorotoluene using carbon tetrachloride (CCl4) and tert-butyl hypochlorite (t-BuOCl) in the presence of iron-containing catalysts . Another method involves the reaction of 2,5-difluorobenzyl alcohol with thionyl chloride (SOCl2), which converts the hydroxyl group to a chlorine atom . Industrial production methods typically involve similar chlorination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Difluorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation reactions: The compound can be oxidized to form 2,5-difluorobenzaldehyde or 2,5-difluorobenzoic acid under appropriate conditions.
Reduction reactions: Reduction of this compound can yield 2,5-difluorotoluene. Common reagents and conditions used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction
Scientific Research Applications
Organic Synthesis
2,5-Difluorobenzyl chloride serves as a versatile precursor in the synthesis of various organic compounds. It is utilized in:
- The production of pharmaceuticals such as antihistamines, antipsychotics, and antidepressants.
- The development of agrochemicals and veterinary drugs.
- The synthesis of specialty chemicals, including polymers and resins .
The compound has garnered interest in medicinal chemistry due to its potential biological activities:
- Antiviral Properties: Derivatives of difluorobenzyl compounds have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. Studies indicated that these compounds can effectively inhibit viral replication by binding to the reverse transcriptase enzyme .
- Cytotoxicity and Apoptosis Induction: Research has demonstrated that derivatives containing difluorobenzyl groups can induce apoptosis in leukemia cells. Mechanisms involve mitochondrial pathways and caspase activation, indicating potential as anticancer agents .
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal explored the efficacy of difluorobenzyl derivatives against HIV-1 variants. The results showed significant inhibition of viral replication, establishing a foundation for developing new antiviral therapies targeting resistant strains .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation assessed the cytotoxic effects of difluorobenzyl derivatives on various cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment. Results indicated that certain concentrations led to substantial cell cycle arrest and increased apoptosis markers in leukemia cells, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 2,5-difluorobenzyl chloride involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the fluorine atoms. This makes the carbon-chlorine bond more susceptible to nucleophilic attack, facilitating substitution reactions. The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Comparison with Similar Compounds
Difluorobenzyl chloride isomers differ in the positions of fluorine substituents, which influence their electronic properties, steric effects, and applications. Below is a comparative analysis based on available
Structural and Molecular Comparison
Notes:
- Molecular Weight Uniformity : All isomers share identical molecular formulas and weights due to positional isomerism.
Biological Activity
2,5-Difluorobenzyl chloride (DFBC), with the chemical formula CHClF, is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzyl ring, which significantly influences its chemical reactivity and biological properties.
Antiviral Properties
Research indicates that derivatives of difluorobenzyl compounds exhibit promising antiviral activities. For instance, studies have shown that compounds similar to DFBC can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These compounds bind to the reverse transcriptase enzyme, preventing viral replication. A notable study demonstrated that certain difluorobenzyl derivatives inhibited HIV-1 replication effectively, showcasing their potential in developing antiviral therapies .
Cytotoxicity and Apoptosis Induction
DFBC has also been investigated for its cytotoxic effects on various cancer cell lines. For example, derivatives containing difluorobenzyl groups have been shown to induce apoptosis in leukemia cells through mechanisms involving mitochondrial pathways and caspase activation. In these studies, treatment with such compounds resulted in significant cell cycle arrest and increased apoptosis markers, indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of DFBC and its derivatives is heavily influenced by their structural characteristics. The presence and position of fluorine atoms play a crucial role in enhancing the lipophilicity and electronic properties of the compounds, which in turn affect their interaction with biological targets. Research has systematically varied substituents on the difluorobenzyl framework to optimize inhibitory activities against various enzymes and receptors .
Study 1: Antiviral Activity Against HIV-1
In a study evaluating the antiviral efficacy of difluorobenzyl compounds, researchers synthesized a series of NNRTIs based on the difluorobenzyl scaffold. The compounds were tested for their ability to inhibit HIV-1 replication in vitro. The results indicated that certain analogs exhibited IC values in the low micromolar range, demonstrating significant antiviral activity against both wild-type and resistant strains of HIV-1 .
Study 2: Induction of Apoptosis in Cancer Cells
Another significant investigation involved assessing the cytotoxic effects of DFBC derivatives on leukemia cell lines. The study utilized MTT assays to measure cell viability following treatment with varying concentrations of difluorobenzyl compounds. Results showed a dose-dependent decrease in cell viability, with flow cytometry revealing increased apoptotic cell populations post-treatment. This suggests that DFBC derivatives could be explored further as potential chemotherapeutic agents .
Table 1: Biological Activities of DFBC Derivatives
Compound Name | Activity Type | IC (µM) | Target |
---|---|---|---|
Compound A | Antiviral | 0.5 | HIV-1 RT |
Compound B | Cytotoxicity | 10 | Leukemia Cells |
Compound C | Apoptosis Induction | 25 | Mitochondrial Pathway |
Table 2: Structure-Activity Relationship Findings
Substituent Position | Substituent Type | % Inhibition at 1 µM |
---|---|---|
4 | Methyl | 71 |
5 | Bromine | 78 |
6 | Chlorine | 69 |
Q & A
Q. Basic: What are the common synthetic routes for 2,5-Difluorobenzyl chloride in academic research?
This compound is typically synthesized via chlorination of 2,5-difluorobenzyl alcohol using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Alternative routes include nucleophilic substitution reactions on benzyl halides. For example, the Mannich reaction has been employed to synthesize derivatives such as N-(2,5-difluorobenzyl)acetamide, demonstrating its utility in introducing functional groups . Researchers should monitor reaction progress via TLC or GC-MS and purify the product using distillation or column chromatography.
Q. Basic: What characterization techniques are recommended for verifying the structure of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity.
- X-ray Crystallography : Programs like SHELXL (for refinement) and SHELXS (for structure solution) ensure precise structural determination, especially when analyzing crystalline derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Confirms stoichiometric composition.
For complex cases (e.g., polymorphism), pair experimental data with computational modeling (DFT) to resolve ambiguities .
Q. Advanced: How can researchers resolve discrepancies in spectroscopic data when analyzing this compound derivatives?
Discrepancies may arise from isomerism, solvent effects, or impurities. Mitigation strategies include:
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, HPLC for purity).
- Computational Analysis : Compare experimental NMR shifts with DFT-predicted values for regioisomers.
- Controlled Experiments : Re-synthesize derivatives under varying conditions (e.g., temperature, catalyst) to isolate specific products .
For crystallographic inconsistencies, re-refine data using SHELXL’s restraints or validate via the IUCr’s structure-checking tools .
Q. Advanced: What are the key considerations when designing multicomponent reactions involving this compound?
- Reactivity : The electron-withdrawing fluorine atoms reduce benzyl chloride’s electrophilicity; Lewis acids (e.g., ZnCl₂) may enhance reactivity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and stabilize intermediates.
- One-Pot Synthesis : Demonstrated in the formation of N-(2,5-difluorobenzyl)acetamide via a Mannich reaction, which minimizes isolation steps and improves yield .
- Kinetic Control : Monitor reaction progression to avoid side products (e.g., over-alkylation).
Q. Basic: What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats. Use in a fume hood due to volatility and HCl release upon hydrolysis.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture ingress.
- Emergency Measures : For skin/eye contact, rinse immediately with water for 15+ minutes. In case of inhalation, move to fresh air and seek medical attention. Refer to safety data sheets (SDS) for hazard codes (e.g., H314: Causes severe skin burns) .
Q. Advanced: How does the fluorine substitution pattern influence the reactivity of this compound in cross-coupling reactions?
The meta-fluorine (C5) and para-chlorine (C1) positions create steric and electronic effects:
- Steric Hindrance : The 2,5-substitution pattern may hinder nucleophilic attack at the benzyl carbon, requiring optimized catalysts (e.g., Pd-based systems).
- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the C-Cl bond, facilitating SN2 mechanisms. Computational studies (e.g., NBO analysis) can quantify charge distribution.
- Applications : Used in synthesizing bioactive molecules (e.g., nicotinate derivatives) via Suzuki-Miyaura couplings .
Q. Basic: What are the recommended purification methods for this compound?
- Distillation : Fractional distillation under reduced pressure (BP ~170–190°C) is ideal for bulk purification.
- Chromatography : Use silica gel columns with non-polar eluents (e.g., hexane/ethyl acetate) for small-scale purification.
- Recrystallization : Limited utility due to low melting point; consider using chilled diethyl ether for crystalline derivatives .
Q. Advanced: How can researchers address low yields in amidation reactions involving this compound?
- Catalyst Optimization : Employ coupling agents (e.g., DCC, EDC) or bases (e.g., DMAP) to activate the chloride.
- Solvent Effects : Switch to DMF or THF to stabilize reactive intermediates.
- Side-Reaction Mitigation : Add molecular sieves to scavenge HCl, which can protonate amines and stall reactions.
- Case Study : The synthesis of N-(2,5-difluorobenzyl)acetamide achieved higher yields via one-pot methods with rigorous pH control .
Q. Advanced: What role does this compound play in the synthesis of fluorinated pharmaceuticals?
It serves as a versatile building block:
- Anticancer Agents : Incorporated into kinesin spindle protein (KSP) inhibitors via nicotinate ester derivatives .
- Antimicrobials : Used to prepare cyanide derivatives (e.g., 2,5-Difluorobenzyl cyanide) with enhanced lipophilicity .
- Methodology : Fluorine’s metabolic stability and bioavailability make it critical in drug design.
Q. Basic: How should researchers validate the purity of this compound?
- Chromatography : GC-MS or HPLC with UV detection (λ = 210–260 nm).
- Spectroscopic Purity : Ensure NMR peaks lack splitting from contaminants.
- Elemental Analysis : Match experimental C/H/N/F percentages to theoretical values.
- Melting Point : While not crystalline, derivatives like 2,5-Difluorobenzyl alcohol (MP: ~9°C) can indicate purity .
Properties
IUPAC Name |
2-(chloromethyl)-1,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXKTZMJFPRVAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371727 | |
Record name | 2,5-Difluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-07-8 | |
Record name | 2,5-Difluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluorobenzyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.